molecular formula C17H26ClNO7 B6015406 N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B6015406
M. Wt: 391.8 g/mol
InChI Key: ZNFMNUHOWHHKCI-UHFFFAOYSA-N
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Description

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-dimethylphenoxy group, ethoxy linkages, and a methoxyethanamine moiety. The presence of oxalic acid as a counterion further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4,6-dimethylphenol with ethylene oxide under basic conditions to form 2-(2-chloro-4,6-dimethylphenoxy)ethanol.

    Etherification: The intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form the desired ethoxy linkage.

    Amination: The resulting compound is further reacted with 2-methoxyethanamine to introduce the amine group.

    Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine ethanedioate
  • N-{2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine ethanedioate

Uniqueness

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethanamine moiety and the oxalic acid counterion further distinguishes it from similar compounds, potentially enhancing its solubility and reactivity.

Properties

IUPAC Name

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO3.C2H2O4/c1-12-10-13(2)15(14(16)11-12)20-9-8-19-7-5-17-4-6-18-3;3-1(4)2(5)6/h10-11,17H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFMNUHOWHHKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOCCNCCOC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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